4'-Methylaceto-D3-phenone
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Overview
Description
4’-Methylaceto-D3-phenone is a deuterated derivative of 4’-Methylacetophenone, a compound with the molecular formula C9H7D3O. It is commonly used in scientific research due to its unique properties, including its stability and the presence of deuterium atoms, which make it useful in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Methylaceto-D3-phenone can be synthesized through the Friedel-Crafts acylation of toluene with acetyl chloride in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in an ice bath to maintain a low temperature, followed by gradual warming to room temperature.
Industrial Production Methods
In an industrial setting, the production of 4’-Methylaceto-D3-phenone involves the same Friedel-Crafts acylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product.
Chemical Reactions Analysis
Types of Reactions
4’-Methylaceto-D3-phenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of 4’-Methylbenzoic acid.
Reduction: Formation of 4’-Methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4’-Methylaceto-D3-phenone is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Used in metabolic studies to trace the incorporation of deuterium atoms.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 4’-Methylaceto-D3-phenone involves its interaction with various molecular targets. The presence of deuterium atoms can influence the rate of chemical reactions, making it useful in kinetic isotope effect studies. It can also interact with enzymes and receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4’-Methylacetophenone: The non-deuterated version of 4’-Methylaceto-D3-phenone.
4’-Methoxyacetophenone: Contains a methoxy group instead of a methyl group.
4’-Chloroacetophenone: Contains a chlorine atom instead of a methyl group.
Uniqueness
4’-Methylaceto-D3-phenone is unique due to the presence of deuterium atoms, which provide stability and make it useful in various analytical techniques. Its deuterated nature allows for detailed studies of reaction mechanisms and metabolic pathways, distinguishing it from its non-deuterated counterparts.
Properties
IUPAC Name |
2,2,2-trideuterio-1-(4-methylphenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,1-2H3/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKZMNRKLCTJAY-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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